molecular formula C12H16O3 B12564572 Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- CAS No. 192878-08-3

Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-

Cat. No.: B12564572
CAS No.: 192878-08-3
M. Wt: 208.25 g/mol
InChI Key: LUXCPAGCLDDEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- is a chemical compound with the molecular formula C11H14O3. It is a derivative of phenol where the hydroxyl group is protected by a tetrahydropyranyl (THP) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions and its ability to be easily removed when necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- typically involves the reaction of phenol with tetrahydropyran-2-yl methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the phenol to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in packed bed reactors is common in industrial settings to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction regenerates the free phenol .

Mechanism of Action

The mechanism by which Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- exerts its effects involves the formation of a stable oxonium ion intermediate. This intermediate can undergo various reactions, including nucleophilic attack, leading to the formation of different products. The THP group acts as a protecting group, preventing unwanted reactions at the phenolic hydroxyl group until it is selectively removed under acidic conditions .

Comparison with Similar Compounds

Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- can be compared with other similar compounds, such as:

    Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound has the THP group at the para position instead of the ortho position.

    2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound has an ethoxy group instead of a methoxy group.

    4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: This compound has an aldehyde group instead of a hydroxyl group .

The uniqueness of Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]- lies in its specific reactivity and stability, making it a valuable compound in various chemical syntheses and industrial applications .

Properties

CAS No.

192878-08-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(oxan-2-yloxymethyl)phenol

InChI

InChI=1S/C12H16O3/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12-13H,3-4,7-9H2

InChI Key

LUXCPAGCLDDEPB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.